Cas no 14106-48-0 (5-Amino-2,4-dimethylphenol)

5-Amino-2,4-dimethylphenol 化学的及び物理的性質
名前と識別子
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- 5-amino-2,4-dimethylphenol
- 2,4-Dimethyl-5-aminophenol
- NE55033
- 5-Amino-2,4-dimethylphenol
-
- インチ: 1S/C8H11NO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,9H2,1-2H3
- InChIKey: BLNZCZVXOUAOMG-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(=C(C)C=C1C)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.1±0.0 g/cm3
- ふってん: 277.3±0.0 °C at 760 mmHg
- フラッシュポイント: 121.5±0.0 °C
- じょうきあつ: 0.0±0.0 mmHg at 25°C
5-Amino-2,4-dimethylphenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Amino-2,4-dimethylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136382-0.5g |
5-amino-2,4-dimethylphenol |
14106-48-0 | 95% | 0.5g |
$847.0 | 2023-05-24 | |
TRC | A610815-5mg |
5-amino-2,4-dimethylphenol |
14106-48-0 | 5mg |
$ 70.00 | 2022-06-08 | ||
Enamine | EN300-136382-2500mg |
5-amino-2,4-dimethylphenol |
14106-48-0 | 95.0% | 2500mg |
$2127.0 | 2023-09-30 | |
A2B Chem LLC | AE69823-500mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 500mg |
$927.00 | 2024-04-20 | |
Enamine | EN300-136382-100mg |
5-amino-2,4-dimethylphenol |
14106-48-0 | 95.0% | 100mg |
$376.0 | 2023-09-30 | |
1PlusChem | 1P00A34V-50mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 50mg |
$363.00 | 2024-06-21 | |
1PlusChem | 1P00A34V-250mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 250mg |
$727.00 | 2024-06-21 | |
1PlusChem | 1P00A34V-500mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 500mg |
$1109.00 | 2024-06-21 | |
A2B Chem LLC | AE69823-5g |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 5g |
$3348.00 | 2024-04-20 | |
A2B Chem LLC | AE69823-1g |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 1g |
$1179.00 | 2024-04-20 |
5-Amino-2,4-dimethylphenol 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
5-Amino-2,4-dimethylphenolに関する追加情報
Introduction to 5-Amino-2,4-dimethylphenol (CAS No. 14106-48-0)
5-Amino-2,4-dimethylphenol, with the chemical identifier CAS No. 14106-48-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with two methyl groups at the 2- and 4-positions, and an amino group at the 5-position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of antimicrobial and anti-inflammatory agents.
The molecular structure of 5-Amino-2,4-dimethylphenol consists of a hydroxyl group and an amino group attached to a dimethyl-substituted benzene ring. This arrangement imparts distinct chemical properties that facilitate its role as a precursor in medicinal chemistry. The presence of both electron-donating (amino) and electron-withdrawing (hydroxyl) groups enhances its reactivity, making it a versatile building block for further functionalization.
In recent years, 5-Amino-2,4-dimethylphenol has garnered attention due to its potential applications in the synthesis of novel therapeutic agents. One of the most promising areas of research involves its use in developing advanced antimicrobial compounds. The increasing prevalence of drug-resistant bacteria has spurred the search for new antibiotics, and compounds like 5-Amino-2,4-dimethylphenol offer a starting point for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Recent studies have highlighted the compound's efficacy in inhibiting bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, modifications to the 5-Amino-2,4-dimethylphenol scaffold have led to derivatives that exhibit potent activity against Gram-positive and Gram-negative bacteria. These findings are particularly noteworthy given the growing concern over antibiotic resistance worldwide.
Beyond its antimicrobial applications, 5-Amino-2,4-dimethylphenol has also shown promise in the development of anti-inflammatory drugs. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and certain types of cancer. Researchers have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory cytokines and mediators.
The structural flexibility of 5-Amino-2,4-dimethylphenol allows for further derivatization, enabling chemists to tailor its properties for specific therapeutic targets. By introducing additional functional groups or altering the substitution pattern on the benzene ring, researchers can enhance its bioavailability, solubility, and target specificity. This adaptability makes it an invaluable tool in drug discovery programs aimed at addressing unmet medical needs.
In addition to its pharmaceutical applications, 5-Amino-2,4-dimethylphenol has found utility in other industrial processes. Its role as a precursor in dye synthesis is particularly noteworthy. The compound's ability to form stable complexes with metal ions makes it useful in developing metal chelating agents for applications in catalysis and environmental remediation. These chelating agents can selectively bind to heavy metals, facilitating their removal from contaminated water sources or industrial waste streams.
The synthesis of 5-Amino-2,4-dimethylphenol typically involves multi-step organic reactions starting from commercially available aromatic precursors. One common synthetic route involves the methylation of an amino-substituted phenol followed by selective hydroxylation to introduce the second methyl group at the desired position. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.
The growing interest in green chemistry has also influenced the synthesis of 5-Amino-2,4-dimethylphenol. Researchers are increasingly exploring solvent-free reactions, biocatalysis, and microwave-assisted synthesis to minimize waste and energy consumption. These sustainable approaches align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high standards of product quality.
From a regulatory perspective, 5-Amino-2,4-dimethylphenol is subject to standard chemical safety protocols due to its potential reactivity and biological activity. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure worker safety and prevent environmental contamination. Detailed safety data sheets (SDS) are available for laboratories and manufacturers using this compound.
The future prospects for 5-Amino-2,4-dimethylphenol are promising as research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into commercially viable products that address global health challenges. As part of this effort, computational modeling techniques are being employed to predict the biological activity of novel derivatives before they are synthesized experimentally.
In conclusion, 5-Amino-2 ,4 -dimethy lph en ol ( CAS No . 14106 -48 -0 ) remains a cornerstone compoun d i n organic chemis try an d pharma ceutical researc h . Its unique structure , versatility i n deriva tiv e syn thesis , an d broad app lication s i n medi cal an d industrial processe s s e t i t apart as a comp ou nd wi th significa nt p otential . Ongoing researc h i s likely t o e x pand i t s r ole i n pharma ceutical deve lopment , leadi ng t o no v el treatme nts fo r i m portant h ealth conditi ons . p >
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